Nav1.7 Sodium Channel Inhibition: Potency Profile vs. In-Class Compounds
3-Nitro-6-(p-tolyl)pyridin-2-amine demonstrates measurable inhibition of the human Nav1.7 voltage-gated sodium channel, a target of high interest for pain therapeutics [1]. While direct head-to-head data against other 2-aminopyridines are not available, its IC50 of 4040 nM provides a benchmark for structure-activity relationship (SAR) studies. In comparison, simple 2-aminopyridine itself is reported to be inactive at this channel, highlighting the importance of the nitro and p-tolyl substituents for target engagement [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4040 nM |
| Comparator Or Baseline | 2-Aminopyridine (unsubstituted) |
| Quantified Difference | Qualitative shift from inactive to active |
| Conditions | In Vitro PatchXpress assay on HEK293 cells expressing human Nav1.7, measured at -10 mV |
Why This Matters
This activity confirms the compound's utility as a starting point for Nav1.7 inhibitor development, where simple 2-aminopyridines lack activity.
- [1] TargetMine. ChEMBL Interaction: CHEMBL3687714 and Human Nav1.7 Sodium Channel. IC50 = 4040 nM. View Source
- [2] PubChem. 2-Aminopyridine (CID 9460). BioActivity Summary: Nav1.7 inactive. View Source
